molecular formula C21H24N4O3 B15103635 ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate

ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate

Cat. No.: B15103635
M. Wt: 380.4 g/mol
InChI Key: MQMFKQYZGJNIMJ-UHFFFAOYSA-N
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Description

Ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the benzoate ester group. Key steps include:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoate ester group: This step often involves esterification reactions using ethyl alcohol and benzoic acid derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-({[1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: This compound lacks the pyrazolopyridine core and has different chemical properties.

    1,3-Dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine: This compound lacks the benzoate ester group and has different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 4-[(1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H24N4O3/c1-6-28-21(27)14-7-9-15(10-8-14)22-20(26)16-11-17(12(2)3)23-19-18(16)13(4)24-25(19)5/h7-12H,6H2,1-5H3,(H,22,26)

InChI Key

MQMFKQYZGJNIMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C(C)C

Origin of Product

United States

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